molecular formula C10H9N B15072703 1-Methylene-1,2-dihydroisoquinoline CAS No. 74477-04-6

1-Methylene-1,2-dihydroisoquinoline

Cat. No.: B15072703
CAS No.: 74477-04-6
M. Wt: 143.18 g/mol
InChI Key: QZYFALWAANHYAZ-UHFFFAOYSA-N
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Description

1-Methylene-1,2-dihydroisoquinoline is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are known for their presence in various natural products and biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylene-1,2-dihydroisoquinoline can be synthesized through various methods. One common approach involves the three-component reaction of isoquinoline, alkyl propiolate, and 1,3-diketones under mild reaction conditions . Another method includes the rhenium-catalyzed tandem cyclization and nucleophilic addition of 2-alkynylaldimines . These reactions typically proceed in the absence of catalysts and under mild conditions, making them efficient and practical for laboratory synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions: 1-Methylene-1,2-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex isoquinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the electrophilic carbon atoms in the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

1-Methylene-1,2-dihydroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylene-1,2-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing cellular pathways and biochemical reactions .

Comparison with Similar Compounds

    1,2-Dihydroisoquinoline: Shares a similar structure but lacks the methylene group.

    Tetrahydroisoquinoline: A fully saturated derivative with different chemical properties.

    Isoquinoline: The parent compound with a fully aromatic ring system.

Uniqueness: 1-Methylene-1,2-dihydroisoquinoline is unique due to its methylene group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .

Properties

CAS No.

74477-04-6

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

1-methylidene-2H-isoquinoline

InChI

InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7,11H,1H2

InChI Key

QZYFALWAANHYAZ-UHFFFAOYSA-N

Canonical SMILES

C=C1C2=CC=CC=C2C=CN1

Origin of Product

United States

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